Cas no 1806908-15-5 (4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine)

4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine
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- インチ: 1S/C6H2BrF3N2O2/c7-2-1-3(8)11-6(12(13)14)4(2)5(9)10/h1,5H
- InChIKey: HULRTXBJUHJTJK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(N=C(C=1C(F)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060717-1g |
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine |
1806908-15-5 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029060717-500mg |
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine |
1806908-15-5 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
Alichem | A029060717-250mg |
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine |
1806908-15-5 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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8. Back matter
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridineに関する追加情報
Comprehensive Overview of 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine (CAS No. 1806908-15-5)
4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine (CAS No. 1806908-15-5) is a highly specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound belongs to the pyridine derivative family, characterized by its unique halogen-substituted and nitro-functionalized structure. Its molecular formula, C6H2BrF3N2O2, reflects the presence of bromo, difluoromethyl, and fluoro groups, which contribute to its distinct chemical properties and reactivity.
The growing interest in 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine is driven by its potential applications in drug discovery and crop protection. Researchers are particularly intrigued by its role as a building block for synthesizing more complex molecules. For instance, its nitro group can be reduced to an amine, enabling further functionalization, while the bromo substituent offers opportunities for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These features make it a valuable intermediate in the development of targeted therapies and high-performance agrochemicals.
In the context of sustainable chemistry, 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine aligns with the industry's shift toward green synthesis and atom economy. Its structural motifs are often explored in catalysis and bioconjugation, addressing the demand for eco-friendly and cost-effective chemical processes. Recent studies highlight its compatibility with flow chemistry techniques, which minimize waste and enhance scalability—a critical consideration for industrial applications.
Another area of interest is the compound's potential in electronic materials. The fluorine atoms in 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine contribute to its lipophilicity and metabolic stability, traits highly sought after in organic semiconductors and OLED materials. As the demand for flexible electronics grows, this compound could play a pivotal role in advancing next-generation devices.
From a safety and handling perspective, 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine requires standard laboratory precautions. While not classified as hazardous under typical conditions, proper personal protective equipment (PPE) and ventilation are recommended during handling. Its stability under ambient conditions makes it a practical choice for research and development workflows.
The synthesis of 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine typically involves multi-step organic reactions, including halogenation and nitration of pyridine precursors. Advances in microwave-assisted synthesis have streamlined its production, reducing reaction times and improving yields. These innovations are particularly relevant to high-throughput screening and combinatorial chemistry, where efficiency is paramount.
In summary, 4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine (CAS No. 1806908-15-5) is a versatile compound with broad applicability across life sciences and advanced materials. Its unique structure and reactivity profile position it as a key player in addressing contemporary challenges in healthcare, agriculture, and technology. As research continues to uncover new uses for this molecule, its importance in innovation-driven industries is expected to grow exponentially.
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